6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
CAS No.: 61222-78-4
Cat. No.: VC19517904
Molecular Formula: C15H10Br2O3
Molecular Weight: 398.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61222-78-4 |
|---|---|
| Molecular Formula | C15H10Br2O3 |
| Molecular Weight | 398.04 g/mol |
| IUPAC Name | 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2 |
| Standard InChI Key | IWGOYHXOHZEBOK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₀Br₂O₃, with a molecular weight of 398.04 g/mol. Its IUPAC name, 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one, reflects the substitution pattern on the benzopyranone core. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 61222-78-4 |
| SMILES | C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3 |
| InChI Key | IWGOYHXOHZEBOK-UHFFFAOYSA-N |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (ketone, two ether oxygens) |
The presence of bromine atoms significantly influences the compound’s electronic properties, increasing molecular polarizability and steric bulk.
Crystallographic Insights
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step functionalization of a benzopyranone precursor:
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Core Formation: Construction of the 2,3-dihydro-4H-1-benzopyran-4-one scaffold via cyclization of substituted chalcones or Claisen-Schmidt condensations .
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Bromination: Electrophilic aromatic bromination at the 6- and 8-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
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Hydroxylation: Introduction of the 7-hydroxy group via demethylation of a methoxy precursor or direct oxidation .
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Phenyl Substitution: Attachment of the phenyl group at the 2-position through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Reaction Optimization
Key challenges include regioselectivity during bromination and stereochemical control at the 2-position. Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency, as evidenced by their use in analogous syntheses .
Physicochemical Properties
Thermal Stability
While experimental data for the title compound are sparse, structurally similar compounds like 7-hydroxy-2-(p-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-3-one exhibit melting points of 169–170°C and predicted boiling points of 529.5±50.0°C . The bromine substituents likely elevate the melting point due to enhanced intermolecular interactions.
Solubility and Partitioning
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, acetone) but exhibits better solubility in halogenated solvents like DCM. Its estimated LogP (XLogP3) of 3.2 suggests moderate lipophilicity, making it suitable for lipid-mediated transport in biological systems.
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